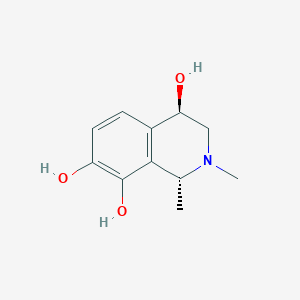
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes three hydroxyl groups and two methyl groups attached to a tetrahydroisoquinoline core. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline core.
Hydroxylation: Introduction of hydroxyl groups at the 4, 7, and 8 positions is achieved through selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Methylation: The final step involves the methylation of the 1 and 2 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key factors include the choice of catalysts, reaction conditions, and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert ketones back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of hydroxyl groups.
Substitution: Introduction of new functional groups in place of methyl groups.
科学的研究の応用
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
(1R,4R)-Quercivorol: A compound with a similar stereochemistry but different functional groups.
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: Another compound with a similar core structure but different substituents.
Uniqueness
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,7,8-triol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(1R,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3/t6-,9+/m1/s1 |
InChIキー |
FFPOPDFIKAHFHN-MUWHJKNJSA-N |
異性体SMILES |
C[C@@H]1C2=C(C=CC(=C2O)O)[C@H](CN1C)O |
正規SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


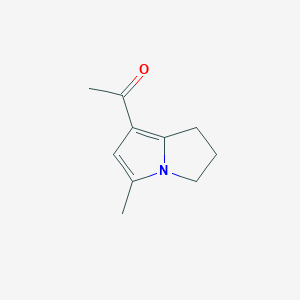
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

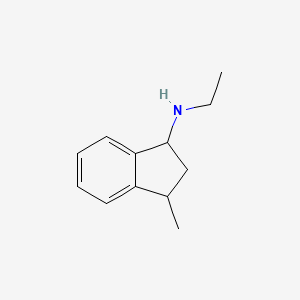
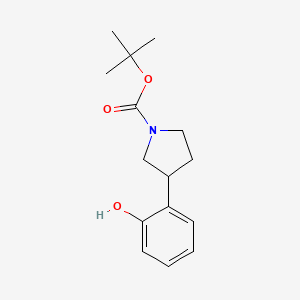
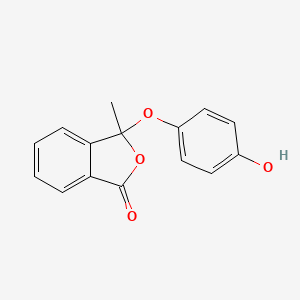
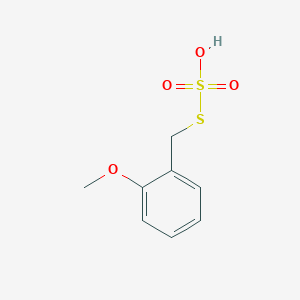
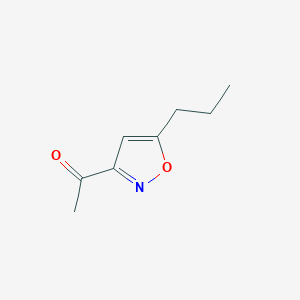
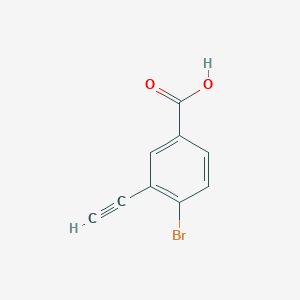
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
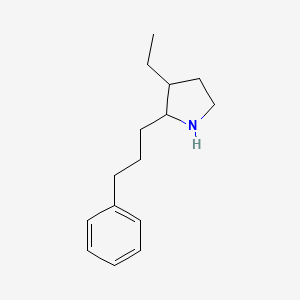
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
